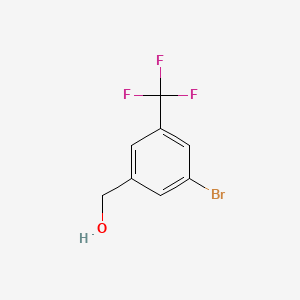

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-bromo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYFWGBMAYFJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652095 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172023-97-1 | |

| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (3-Bromo-5-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Bromo-5-(trifluoromethyl)phenyl)methanol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a common synthetic pathway, experimental protocols, and the analytical techniques used to verify the compound's identity and purity.

Introduction

This compound, with the chemical formula C8H6BrF3O, is a substituted benzyl alcohol derivative.[1][2] Its structural features, including a bromine atom and a trifluoromethyl group on the phenyl ring, make it a versatile building block in organic synthesis. These functional groups allow for a variety of subsequent chemical transformations, rendering it a key component in the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 172023-97-1 | [1] |

| Molecular Formula | C8H6BrF3O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Boiling Point | 243 °C at 760 mmHg | [2] |

| Density | 1.667 g/cm³ | [2] |

| Appearance | Colorless liquid | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 3-Bromo-5-(trifluoromethyl)benzoic acid. Powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4) are typically employed for this transformation.[3][4]

Synthetic Workflow

The synthesis involves the direct reduction of the carboxylic acid to the primary alcohol.

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethyl)benzoic acid with LiAlH4

This protocol is a general procedure for the reduction of a substituted benzoic acid and should be adapted and optimized for the specific substrate and scale.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzoic acid

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

Saturated aqueous solution of Sodium Sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (2.9 g) in anhydrous THF (20 ml).[3]

-

Addition of Substrate: A solution of 3-Bromo-5-(trifluoromethyl)benzoic acid (5 g) in anhydrous THF (50 ml) is added dropwise from the dropping funnel to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, the flask is cooled in an ice-water bath. The excess LiAlH4 is cautiously decomposed by the dropwise addition of a saturated aqueous solution of sodium sulfate (12 ml).[3]

-

Work-up: 10% sulfuric acid (95 ml) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 30 ml). The combined organic layers are dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the trifluoromethyl carbon, the aromatic carbons (including those attached to bromine and the trifluoromethyl group), and the benzylic carbon. The CF₃ carbon will show a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching of the alcohol |

| ~3000-3100 | C-H stretching of the aromatic ring |

| ~1600, ~1475 | C=C stretching of the aromatic ring |

| ~1100-1350 | C-F stretching of the trifluoromethyl group |

| ~1000-1050 | C-O stretching of the primary alcohol |

| ~600-800 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the bromine atom. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.

Safety Information

This compound should be handled with care. It is an organic fluorine compound with potential toxicity.[5] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.[5]

Conclusion

This technical guide has outlined a viable synthetic route for this compound via the reduction of its corresponding carboxylic acid. The guide also details the expected analytical characterization of the final product. The information provided serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Bromo-5-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (3-Bromo-5-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding these properties is critical for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | ChemBK[1] |

| CAS Number | 172023-97-1 | Oakwood Chemical[2] |

| Molecular Formula | C₈H₆BrF₃O | Oakwood Chemical[2] |

| Molecular Weight | 255.04 g/mol | Oakwood Chemical[2] |

| Appearance | Colorless liquid | ChemBK[1] |

| Boiling Point | 243 °C at 760 mmHg | ChemBK[1] |

| Flash Point | 100.8 °C | ChemBK[1] |

| Storage Temperature | 2-8 °C | ChemShuttle |

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Ethanol | Soluble | ChemBK[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemBK[1] |

| Dimethylformamide (DMF) | Soluble | ChemBK[1] |

For drug development and research applications, understanding its solubility in a wider range of solvents, including aqueous media, is crucial. The following experimental protocol outlines a method for determining a more comprehensive solubility profile.

Experimental Protocol: Solubility Determination

This protocol describes a standard method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), acetone, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated and expressed in units such as mg/mL or g/100mL.

-

Stability Profile

This compound is described as having a high degree of chemical stability and inertness at room temperature.[1] However, it may be susceptible to degradation under more strenuous conditions such as elevated temperatures, extreme pH, and exposure to light.

Potential Degradation Pathways:

Based on the chemistry of substituted benzyl alcohols, the primary degradation pathways are likely to be:

-

Oxidation: The benzylic alcohol functional group is susceptible to oxidation to form the corresponding aldehyde, 3-Bromo-5-(trifluoromethyl)benzaldehyde, which can be further oxidized to 3-Bromo-5-(trifluoromethyl)benzoic acid.[3][4] This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by oxidizing agents.

-

Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under harsh acidic or basic conditions, although this is typically a slow process for aryl trifluoromethyl groups.[5][6][7]

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. For brominated aromatic compounds, this can involve debromination or other complex reactions.[8]

Summary of Stability Information

| Condition | Expected Stability | Potential Degradation Products | Source/Inference |

| Thermal | Stable at room temperature; may decompose at high temperatures. | 3-Bromo-5-(trifluoromethyl)benzaldehyde, 3-Bromo-5-(trifluoromethyl)benzoic acid, and further decomposition products. | ChemBK[1], General chemical principles[3][4] |

| Hydrolytic (Acidic/Basic) | The alcohol group is stable. The trifluoromethyl group may be susceptible to slow hydrolysis under harsh conditions. | 3-Bromo-5-carboxyphenylmethanol (from CF₃ hydrolysis). | General chemical principles[5][6][7] |

| Oxidative | Susceptible to oxidation. | 3-Bromo-5-(trifluoromethyl)benzaldehyde, 3-Bromo-5-(trifluoromethyl)benzoic acid. | General chemical principles[3][4] |

| Photolytic | Potentially susceptible to degradation under UV light. | Debrominated species, other complex photoproducts. | General chemical principles[8] |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

Treat the compound solution with an acid (e.g., 0.1 M HCl).

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

-

Basic Hydrolysis:

-

Treat the compound solution with a base (e.g., 0.1 M NaOH).

-

Incubate at room temperature or a slightly elevated temperature.

-

-

Oxidative Degradation:

-

Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature.

-

-

Thermal Degradation:

-

Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70 °C).

-

-

Photostability:

-

Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analytical Methods

A robust analytical method is essential for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique.

Recommended HPLC Conditions (Starting Point):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like 0.1% formic acid or a buffer to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 220-230 nm is a likely starting point for this chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a chemically stable compound under standard conditions, with good solubility in common organic solvents. For applications requiring its use in solution, particularly in aqueous or mixed-aqueous systems, or for long-term storage, a thorough evaluation of its solubility and stability is recommended. The experimental protocols provided in this guide offer a framework for obtaining this critical data, enabling researchers and drug development professionals to confidently utilize this important synthetic intermediate.

References

- 1. chembk.com [chembk.com]

- 2. This compound [oakwoodchemical.com]

- 3. lakeland.edu [lakeland.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Reactivity Profile of (3-Bromo-5-(trifluoromethyl)phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is a key fluorinated building block in organic synthesis, prized for its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its reactivity, focusing on transformations of its two primary functional groups: the benzylic alcohol and the aryl bromide. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both moieties. This document details experimental protocols for key transformations, presents quantitative data in a clear, tabular format, and provides visual representations of reaction pathways to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, with the chemical formula C₈H₆BrF₃O, is a versatile synthetic intermediate.[1] Its structure incorporates a brominated aromatic ring, a trifluoromethyl group, and a primary benzylic alcohol. This unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable precursor in medicinal chemistry and materials science. The strong electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. The benzylic alcohol is a versatile handle for oxidation, etherification, and esterification reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172023-97-1 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.04 g/mol | [2] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in ethanol, DMSO, DMF | [1] |

Synthesis

A common route for the synthesis of this compound involves the reduction of the corresponding benzaldehyde derivative.

Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde

Reduction to this compound

The reduction of 3-bromo-5-(trifluoromethyl)benzaldehyde to the corresponding alcohol is a standard transformation.

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethyl)benzaldehyde

To a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Caption: Synthesis of the target alcohol.

Reactivity of the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for various chemical transformations.

Oxidation to Aldehyde

The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 3-bromo-5-(trifluoromethyl)benzaldehyde, using a variety of mild oxidizing agents.

Experimental Protocol: Oxidation with TEMPO

To a solution of this compound (1.0 eq) and TEMPO (0.01 eq) in dichloromethane, hydrochloric acid (0.1 eq) and nitric acid (0.1 eq) are added. The flask is connected to an oxygen-filled balloon, and the reaction is stirred at room temperature for 10 hours. The reaction mixture is then washed with saturated sodium thiosulfate solution and sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-bromo-5-(trifluoromethyl)benzaldehyde.[3] A reported yield for a similar oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol is 95%.[3]

Caption: Oxidation of the benzylic alcohol.

Etherification (Williamson Ether Synthesis)

The hydroxyl group can be converted to an ether via the Williamson ether synthesis.[1][4] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)benzyl Methyl Ether (Representative)

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the desired ether.

Caption: Williamson ether synthesis workflow.

Esterification

Esterification of the primary alcohol can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions.

Experimental Protocol: Esterification with Acetyl Chloride (Representative)

To a solution of this compound (1.0 eq) in a suitable solvent is added acetyl chloride (1.2 eq) and a base such as triethylamine or pyridine. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the corresponding acetate ester. For a similar reaction with benzyl alcohol, a yield of 98% has been reported.[5]

Reactivity of the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron compound, typically an arylboronic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

A mixture of the this compound derivative (e.g., the methyl ether) (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like toluene/ethanol/water is heated under an inert atmosphere. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Caption: Generalized Suzuki coupling cycle.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling (Representative)

To a degassed solution of the this compound derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction is typically heated under an inert atmosphere. Upon completion, the mixture is filtered, and the solvent is removed. The residue is then purified to yield the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

In an inert atmosphere glovebox, a reaction vessel is charged with the this compound derivative (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent and purified.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos | NaOtBu | Arylamine |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms of the CF₃ group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The benzylic carbon signal would also be present.

-

IR Spectroscopy: Key absorptions would include a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands for the aromatic and CH₂ groups, C=C stretching bands for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group. A typical C-O stretch for a primary alcohol would appear around 1022 cm⁻¹.[7]

Safety Information

This compound is an organic fluorine compound and should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the distinct chemistries of its benzylic alcohol and aryl bromide functionalities, both of which are influenced by the electron-withdrawing trifluoromethyl group. This guide has provided an overview of its key transformations, including oxidation, etherification, esterification, and palladium-catalyzed cross-coupling reactions. The provided protocols and reaction schemes offer a practical framework for the utilization of this compound in the synthesis of more complex and valuable molecules for a range of applications.

Disclaimer: The experimental protocols provided in this document are representative and may require optimization for specific applications. All chemical reactions should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions in place.

References

An In-depth Technical Guide to (3-Bromo-5-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

Introduction: (3-Bromo-5-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique reactivity and properties, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data of this compound, along with a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. These suppliers offer the compound in various quantities, from milligrams to kilograms, with purities typically ranging from 95% to 97%. When sourcing this chemical, it is crucial to obtain and review the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure the material's quality and handle it with appropriate safety precautions.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Available Quantities | Purity |

| Oakwood Chemical | --INVALID-LINK-- | mg to multi-gram | ≥95% |

| Sigma-Aldrich | --INVALID-LINK-- | mg to gram | ≥97% |

| Fluorochem | --INVALID-LINK-- | gram to kilogram | Not specified |

| Chinachemnet | --INVALID-LINK-- | Inquire | Not specified |

| BLDpharm | --INVALID-LINK-- | Inquire | Not specified |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling and application of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172023-97-1 | [4] |

| Molecular Formula | C₈H₆BrF₃O | [4] |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 1.667 g/cm³ | [4] |

| Boiling Point | 243 °C at 760 mmHg | [4] |

| Flashing Point | 100.8 °C | [4] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dimethylformamide. | [4] |

Safety Information:

This compound is classified as an irritant.[5] It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Pictograms:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. One reported method involves the diazotization of [3-amino-5-(trifluoromethyl)phenyl]methanol followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from [3-amino-5-(trifluoromethyl)phenyl]methanol[6]

Materials and Reagents:

-

[3-amino-5-(trifluoromethyl)phenyl]methanol

-

Bromotrichloromethane (CHBr₃)

-

tert-Butyl nitrite

-

Hexanes

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Suspend [3-amino-5-(trifluoromethyl)phenyl]methanol (900 mg, 4.71 mmol) in bromotrichloromethane (9 mL).

-

Add tert-butyl nitrite (600 μL, 5.04 mmol) dropwise to the suspension using a syringe.

-

Slowly heat the reaction mixture to 80 °C and maintain this temperature for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with hexanes (50 mL).

-

Load the diluted mixture directly onto a silica gel column.

-

Purify the product by flash column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules due to the presence of three key functional handles: the hydroxyl group, the bromine atom, and the trifluoromethyl-substituted aromatic ring.

-

Hydroxyl Group: The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. It can also participate in esterification and etherification reactions.

-

Bromine Atom: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Trifluoromethyl-Substituted Phenyl Ring: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and can impact the properties of the final molecule. The trifluoromethyl group is a key pharmacophore in many approved drugs, contributing to improved metabolic stability and binding affinity.[1][2][3]

Caption: Versatility of this compound in synthesis.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzyl Alcohol (CAS 172023-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Bromo-5-(trifluoromethyl)benzyl alcohol (CAS 172023-97-1), a key intermediate in pharmaceutical and organic synthesis.

Core Properties

3-Bromo-5-(trifluoromethyl)benzyl alcohol is a halogenated aromatic alcohol.[1][2] Its structure, featuring both a bromine atom and a trifluoromethyl group, imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)benzyl alcohol

| Property | Value | Source |

| CAS Number | 172023-97-1 | [3] |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| Molecular Weight | 255.04 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. | [4] |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-5-(trifluoromethyl)benzyl alcohol can be achieved through various methods, primarily involving the reduction of the corresponding benzoic acid or through reactions involving organometallic reagents.

Method 1: Reduction of 3-Bromo-5-(trifluoromethyl)benzoic Acid

A common and effective method for the synthesis of 3-Bromo-5-(trifluoromethyl)benzyl alcohol is the reduction of 3-Bromo-5-(trifluoromethyl)benzoic acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 3-bromo-5-(trifluoromethyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF).

-

Reduction: Add a reducing agent, for example, a solution of borane in THF (BH₃·THF), to the vessel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: The mixture is stirred at a controlled temperature, which may range from room temperature to elevated temperatures, to ensure the completion of the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, followed by an aqueous work-up. The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be further purified using techniques like column chromatography to yield pure 3-Bromo-5-(trifluoromethyl)benzyl alcohol.

Method 2: From [3-Amino-5-(trifluoromethyl)phenyl]methanol

Another documented synthesis route involves the transformation of [3-amino-5-(trifluoromethyl)phenyl]methanol. This method is detailed in patent literature, such as US patent US7737295B2.[6]

Experimental Workflow Diagram:

Caption: Synthetic route from an amino precursor.

Applications in Research and Development

3-Bromo-5-(trifluoromethyl)benzyl alcohol is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties in drug design.[1] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[5]

While specific signaling pathways directly modulated by this compound are not yet extensively documented in publicly available literature, its role as a building block suggests its incorporation into molecules designed to target a variety of biological pathways. For instance, derivatives of similar halogenated benzyl alcohols are explored for their potential as anticancer and antimicrobial agents.[1] The general workflow for utilizing such an intermediate in drug discovery is outlined below.

Drug Discovery Workflow Diagram:

Caption: General drug discovery workflow.

Safety and Handling

3-Bromo-5-(trifluoromethyl)benzyl alcohol is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may cause skin and eye irritation.[5]

Conclusion

3-Bromo-5-(trifluoromethyl)benzyl alcohol is a valuable and versatile intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive sites and property-modifying substituents makes it a key component in the development of novel compounds with potential biological activities. Further research into the applications and biological effects of its derivatives is warranted.

References

- 1. Buy 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol (EVT-12211010) [evitachem.com]

- 2. (3-Bromo-5-(trifluoromethyl)phenyl)methanol [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. This compound M61623 [chembk.com]

- 5. 3-Bromo-5-fluorobenzyl alcohol | 216755-56-5 | Benchchem [benchchem.com]

- 6. Synthesis routes of this compound [benchchem.com]

The Strategic Role of the Trifluoromethyl Group in (3-Bromo-5-(trifluoromethyl)phenyl)methanol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-(trifluoromethyl)phenyl)methanol is a key building block in modern medicinal chemistry and materials science. The presence and strategic positioning of the trifluoromethyl (CF3) group on the phenyl ring bestow unique physicochemical properties upon the molecule, profoundly influencing its reactivity, metabolic stability, and the biological activity of its derivatives. This in-depth technical guide explores the multifaceted role of the trifluoromethyl group in this compound, providing a comprehensive overview of its impact on molecular properties and its applications in the synthesis of advanced chemical entities. This document details the electronic and steric effects of the CF3 group, presents quantitative data on its influence, and provides illustrative experimental protocols and logical workflows.

Introduction: The Trifluoromethyl Group as a Bioactive Modifier

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design.[1] Among these, the trifluoromethyl group is particularly favored for its ability to significantly modulate a molecule's properties.[2] this compound serves as a versatile intermediate, where the interplay between the bromo, trifluoromethyl, and benzyl alcohol functionalities allows for a wide range of synthetic transformations. This guide focuses specifically on the pivotal role of the trifluoromethyl substituent.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the phenyl ring through a combination of electronic and steric effects. These modifications are critical for fine-tuning the properties of drug candidates and other advanced materials.[1][2]

Electronic Effects

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[1] This is due to the high electronegativity of the three fluorine atoms, which inductively pull electron density from the phenyl ring. This electron-withdrawing nature has several important consequences:

-

Modulation of Acidity and Basicity: The strong inductive effect of the CF3 group can significantly alter the pKa of nearby functional groups.

-

Influence on Reaction Mechanisms: The electron-deficient nature of the aromatic ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

-

Enhanced Binding Interactions: The electron-withdrawing properties of the trifluoromethyl group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets.[3]

Lipophilicity

Lipophilicity is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] This is a key strategy for improving the bioavailability of drug candidates.[2]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can prolong the half-life of a drug, leading to less frequent dosing and improved patient compliance.[2]

Steric and Conformational Effects

The trifluoromethyl group is bulkier than a hydrogen or a fluorine atom. This steric hindrance can influence the conformation of the molecule and its binding to target proteins, potentially leading to increased selectivity and potency. It is often used as a bioisostere for a chlorine atom due to their similar steric bulk.[1]

Quantitative Data on the Trifluoromethyl Group's Influence

The effects of the trifluoromethyl group on various molecular properties have been quantified, providing a valuable tool for rational drug design.

| Parameter | Description | Value/Effect | Citation |

| Hansch Lipophilicity Parameter (π) | A measure of the contribution of a substituent to the lipophilicity of a molecule. | +0.88 | [1] |

| C-F Bond Dissociation Energy | The energy required to break the carbon-fluorine bond, indicating its strength and resistance to metabolism. | ~485 kJ/mol | [1] |

| Van der Waals Radius | The effective size of the group, influencing steric interactions. | Larger than methyl | [3] |

| Electron-Withdrawing Nature | The ability to pull electron density from the aromatic ring, influencing reactivity and binding. | Strong | [1] |

Synthetic Utility and Experimental Protocols

This compound is a valuable intermediate in organic synthesis due to its three distinct functional handles: the benzyl alcohol, the bromo substituent, and the trifluoromethyl-substituted phenyl ring.[4] The benzyl alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The bromo group can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Representative Experimental Protocol: Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ester.

Visualizing Workflows and Molecular Influences

Experimental Workflow: Synthesis and Functionalization

References

The Versatile Building Block: A Technical Guide to (3-Bromo-5-(trifluoromethyl)phenyl)methanol in Organic Synthesis

For Immediate Release

Shanghai, China – December 26, 2025 – (3-Bromo-5-(trifluoromethyl)phenyl)methanol is a key fluorinated intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo group amenable to cross-coupling reactions, a trifluoromethyl group for modulating physicochemical properties, and a versatile hydroxymethyl group, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of its applications in organic synthesis, focusing on key reactions and their experimental protocols, for researchers, scientists, and drug development professionals.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid or low-melting solid. The trifluoromethyl group imparts increased lipophilicity and metabolic stability to derivative compounds, properties that are highly desirable in drug discovery.[1] The bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in etherification and esterification reactions.

Key Synthetic Applications

This versatile building block is instrumental in the synthesis of a range of organic molecules, most notably in the development of kinase inhibitors for therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo group on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in constructing the core structures of many pharmaceutical agents.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules.

Experimental Protocol: Synthesis of (3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)methanol

A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 mmol |

| 4-Methoxyphenylboronic acid | 1.2 mmol |

| Pd(PPh₃)₄ | 0.05 mmol |

| K₂CO₃ | 2.0 mmol |

| Toluene/Ethanol/Water | 4:1:1 (v/v/v) |

| Temperature | 90 °C |

| Reaction Time | 12 h |

| Typical Yield | 85-95% |

In a round-bottom flask, this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are combined in the solvent mixture. The flask is purged with an inert gas (e.g., argon or nitrogen) and heated at 90 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is crucial in the synthesis of numerous kinase inhibitors where an aniline or related nitrogen-containing heterocycle is a key pharmacophore.

Experimental Protocol: Synthesis of (3-(phenylamino)-5-(trifluoromethyl)phenyl)methanol

A general protocol for the Buchwald-Hartwig amination is provided below:

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 mmol |

| Aniline | 1.2 mmol |

| Pd₂(dba)₃ | 0.02 mmol |

| Xantphos | 0.04 mmol |

| Cs₂CO₃ | 1.5 mmol |

| Toluene | 5 mL |

| Temperature | 110 °C |

| Reaction Time | 18 h |

| Typical Yield | 70-85% |

In a sealed tube under an inert atmosphere, this compound, aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ are dissolved in toluene. The mixture is heated to 110 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired product.

Ether Synthesis

The hydroxyl group of this compound can readily participate in etherification reactions, such as the Williamson ether synthesis, to link the phenyl ring to other molecular fragments through an ether linkage. This is a common strategy in drug design to explore structure-activity relationships.

Experimental Protocol: Synthesis of 1-bromo-3-(phenoxymethyl)-5-(trifluoromethyl)benzene

The following protocol outlines a typical Williamson ether synthesis:

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 mmol |

| Phenol | 1.1 mmol |

| NaH (60% dispersion in mineral oil) | 1.2 mmol |

| Anhydrous DMF | 5 mL |

| Temperature | Room Temperature |

| Reaction Time | 6 h |

| Typical Yield | >90% |

To a stirred suspension of NaH in anhydrous DMF at 0 °C, a solution of phenol in DMF is added dropwise. The mixture is stirred for 30 minutes at room temperature. A solution of this compound in DMF is then added, and the reaction is stirred for 6 hours. The reaction is quenched by the slow addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Application in the Synthesis of TrkA Kinase Inhibitors

A significant application of this compound is in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors.[2][3][4] TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[2][3] Dysregulation of the TrkA signaling pathway is implicated in various cancers and pain states, making it an attractive therapeutic target.[2][3]

The general synthetic strategy often involves an initial etherification or amination reaction at the hydroxymethyl or bromo position, followed by further functionalization, frequently employing a palladium-catalyzed cross-coupling reaction.

The TrkA signaling cascade is initiated by the binding of its ligand, nerve growth factor (NGF).[4] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphotyrosine residues serve as docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][5][6] These pathways are critical for cell survival, proliferation, and differentiation.[7] Small molecule inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the TrkA kinase domain, thereby preventing its activation and blocking the downstream signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifluoromethyl and bromo substituents, combined with a reactive hydroxymethyl group, provide a powerful platform for the construction of complex and biologically active molecules. The detailed experimental protocols provided herein for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, highlight its utility. The successful application of this intermediate in the development of potent TrkA kinase inhibitors underscores its importance in the field of medicinal chemistry and drug discovery. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutics and functional materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Trifluoromethylated Building Blocks in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic introduction of specific functional groups to a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool.[1][2] Its incorporation into small molecules can dramatically enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] This technical guide provides an in-depth exploration of trifluoromethylated building blocks in drug discovery, summarizing key quantitative data, outlining synthetic methodologies, and visualizing their impact on cellular signaling pathways.

The trifluoromethyl group is characterized by its high electronegativity, which significantly alters the electronic properties of the parent molecule.[3] This can lead to stronger interactions with target proteins and an increase in the compound's potency. Furthermore, the CF3 group is exceptionally stable to metabolic degradation due to the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.[3] This metabolic robustness often translates to a longer in vivo half-life for trifluoromethylated drugs, allowing for less frequent dosing regimens.[3][4]

The lipophilic nature of the trifluoromethyl group can also enhance a drug's ability to cross cellular membranes, improving its absorption and distribution throughout the body.[3] This guide will delve into specific examples of how these properties translate into tangible benefits in drug design, supported by quantitative data and detailed mechanistic insights.

Quantitative Impact of Trifluoromethylation on Drug Properties

The decision to incorporate a trifluoromethyl group is often driven by the desired improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile. The following tables summarize quantitative data for several well-known drugs, illustrating the impact of trifluoromethylation.

| Drug | Target | IC50 (nM) | Role of Trifluoromethyl Group | Reference(s) |

| Celecoxib | COX-2 | 40 - 150 | The trifluoromethyl group contributes to the selective inhibition of the COX-2 enzyme. | [5] |

| TFM-C (Trifluoromethyl analogue of Celecoxib) | COX-2 | ~8200 - 30750 (205-fold lower than Celecoxib) | This analogue, with an additional trifluoromethyl group, demonstrates significantly lower COX-2 inhibitory activity, highlighting the nuanced effects of trifluoromethylation on binding affinity. | |

| Desmethyl Celecoxib | COX-2 | 32 | An active metabolite of Celecoxib, also a selective COX-2 inhibitor. | [6] |

| Selinexor | XPO1 | IC50 values are typically in the low nanomolar range in various cancer cell lines. | The two trifluoromethyl groups on the phenyl ring are crucial for its binding to the target protein, Exportin 1 (XPO1). |

Table 1: Comparative Inhibitory Potency (IC50) of Trifluoromethylated Drugs and Analogues. This table highlights the half-maximal inhibitory concentration (IC50) of various drugs where the trifluoromethyl group plays a key role in their activity.

| Drug | Bioavailability (%) | Elimination Half-life | Key Pharmacokinetic Contribution of the Trifluoromethyl Group | Reference(s) |

| Fluoxetine | 70 - 90% | Fluoxetine: 1-4 days; Norfluoxetine (active metabolite): 7-15 days | The trifluoromethyl group enhances lipophilicity, contributing to good absorption and a long half-life, which is beneficial for a once-daily dosing regimen. | [7][8][9] |

Table 2: Pharmacokinetic Parameters of a Prominent Trifluoromethylated Drug. This table showcases the favorable pharmacokinetic properties of Fluoxetine, a widely prescribed antidepressant, which are partly attributable to its trifluoromethyl moiety.

Synthetic Methodologies for Trifluoromethylated Building Blocks

The successful integration of trifluoromethyl groups into drug candidates relies on the availability of versatile and efficient synthetic methods. A variety of approaches have been developed for the synthesis of trifluoromethylated building blocks and their subsequent incorporation into complex molecules.

Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile

A key building block in the synthesis of various pharmaceuticals is 3-hydroxy-4-(trifluoromethyl)benzonitrile. A common and effective method for its preparation is the Sandmeyer reaction.[10]

Key Experimental Steps:

-

Diazotization of an Aniline Precursor: The synthesis typically begins with a suitably substituted aniline, such as 3-amino-4-(trifluoromethyl)phenol. This starting material is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form a diazonium salt.

-

Cyanation via Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) cyanide salt. This step replaces the diazonium group with a nitrile (cyano) group, yielding 3-hydroxy-4-(trifluoromethyl)benzonitrile.

-

Purification: The final product is then purified using standard techniques such as crystallization or chromatography to achieve the desired level of purity for subsequent synthetic steps.

General Strategies for Aromatic Trifluoromethylation

Several general methods are employed to introduce the trifluoromethyl group onto aromatic rings:

-

From Trichloromethyl Arenes: An early and still industrially relevant method involves the reaction of a trichloromethyl-substituted aromatic compound with hydrogen fluoride.[11]

-

Copper-Mediated Trifluoromethylation: This is a widely used method where an aryl halide (typically an iodide or bromide) is coupled with a trifluoromethyl source in the presence of a copper catalyst. Reagents like potassium trifluoroacetate can be used as the trifluoromethyl source.[12]

-

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a mild and efficient method for the trifluoromethylation of aromatic and heteroaromatic compounds using reagents like trifluoromethanesulfonyl chloride.[11]

Mandatory Visualization: Signaling Pathway of Selinexor

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that contains two trifluoromethyl groups. Its mechanism of action involves the inhibition of Exportin 1 (XPO1), a protein responsible for the transport of various tumor suppressor proteins from the nucleus to the cytoplasm.[4][13] By blocking XPO1, Selinexor forces the nuclear retention and accumulation of these tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][13] One of the key pathways affected by Selinexor is the NF-κB signaling pathway.[14][15]

Caption: Selinexor's mechanism of action on the NF-κB signaling pathway.

Explanation of the Selinexor Signaling Pathway Diagram:

In a typical inflammatory response, cytokines like TNFα bind to their receptors on the cell surface, initiating a signaling cascade that activates the IKK complex in the cytoplasm.[14] The IKK complex then phosphorylates IκBα, the inhibitory protein bound to the NF-κB p65 subunit. This phosphorylation marks IκBα for degradation by the proteasome, releasing NF-κB p65.[14] The freed NF-κB p65 then translocates into the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines.[15]

Selinexor exerts its anti-inflammatory effects by inhibiting XPO1, which is responsible for the nuclear export of both NF-κB p65 and IκBα.[14][15] By blocking their export, Selinexor effectively traps these proteins within the nucleus.[14] This nuclear sequestration of IκBα allows it to re-bind to NF-κB p65, preventing it from activating gene transcription. The net result is a downregulation of pro-inflammatory cytokine production, which contributes to Selinexor's therapeutic effects in certain cancers and inflammatory conditions.[3][15]

Conclusion

Trifluoromethylated building blocks are indispensable tools in modern drug discovery, offering a powerful strategy to enhance the efficacy, selectivity, and pharmacokinetic properties of therapeutic agents. The unique electronic and steric nature of the trifluoromethyl group allows for the fine-tuning of molecular properties, leading to drugs with improved clinical profiles. As synthetic methodologies continue to advance, the strategic incorporation of trifluoromethylated motifs is expected to play an even more prominent role in the development of next-generation pharmaceuticals. This guide has provided a comprehensive overview of the core principles, quantitative impact, and mechanistic insights related to trifluoromethylated building blocks, equipping researchers and drug development professionals with the knowledge to leverage this powerful chemical moiety in their quest for novel and effective medicines.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. Beyond oncology: Selinexor’s journey into anti-inflammatory treatment and long-term management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selinexor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. nbinno.com [nbinno.com]

- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 12. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Selinexor? [synapse.patsnap.com]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A General Protocol for the Suzuki-Miyaura Coupling of (3-Bromo-5-(trifluoromethyl)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and vinylaryl structures.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate under basic conditions.[1][4] Its significance in medicinal chemistry and materials science is underscored by its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[2][3]

This application note provides a detailed protocol for the Suzuki coupling of (3-Bromo-5-(trifluoromethyl)phenyl)methanol. This substrate is an electron-deficient aryl bromide, a class of electrophiles that often exhibits high reactivity in the oxidative addition step of the catalytic cycle.[5][6][7] The protocol outlines a general procedure that can be adapted for coupling with various aryl- and vinylboronic acids, providing a reliable pathway to novel substituted biaryl methanol compounds crucial for drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) complex. The reactivity for aryl halides typically follows the order: I > Br > OTf >> Cl.[2][7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide. The base is crucial for activating the organoboron reagent.[1][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle.[6][7]

Experimental Protocol

This protocol describes a general method for coupling this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials and Equipment

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

-

Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Deionized Water (for biphasic systems)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.5 equiv) to the flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The tables below provide representative quantities for a small-scale reaction and a summary of typical conditions.

Table 1: Example Reagent Quantities for a 0.5 mmol Scale Reaction

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| (3-Bromo-5-(CF₃)phenyl)methanol | 1.0 | 255.04 | 127.5 mg | 0.50 |

| Phenylboronic Acid | 1.3 | 121.93 | 79.3 mg | 0.65 |

| Pd₂(dba)₃ | 0.02 | 915.72 | 9.2 mg | 0.01 |

| SPhos | 0.04 | 410.48 | 8.2 mg | 0.02 |

| K₂CO₃ | 2.5 | 138.21 | 172.8 mg | 1.25 |

| Toluene | - | - | 4.0 mL | - |

| Water | - | - | 1.0 mL | - |

Table 2: Summary of General Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive boronic acids. |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent catalyst degradation.[9] |

| Solvent System | Toluene/Water (4:1) | Other solvents like Dioxane or THF can also be effective.[5][9][10] |

Diagrams

Caption: Experimental workflow for the Suzuki coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. diva-portal.org [diva-portal.org]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of (3-Bromo-5-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (3-Bromo-5-(trifluoromethyl)phenyl)methanol with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The substrate, this compound, presents a unique case due to the presence of an electron-withdrawing trifluoromethyl group, which can influence the reactivity of the aryl bromide.

Introduction

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The reaction proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis.[2] For aryl bromides, the reaction can sometimes require elevated temperatures due to their lower reactivity compared to aryl iodides.[3] The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to facilitate the oxidative addition step of the catalytic cycle, a key step in the Sonogashira reaction.[4] This document outlines both standard and optimized conditions for the successful coupling of this substrate.

Data Presentation: Reaction Conditions

The following table summarizes various reported conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.

| Parameter | Condition A (Standard Cu-Cocatalyzed) | Condition B (Copper-Free) | Condition C (Room Temp, Bulky Ligand) | Condition D (Aqueous, Green Chemistry) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%)[1] | PdCl₂(PPh₃)₂ (0.25 mol%)[5] | Pd(PhCN)₂Cl₂ (2 mol%)[3] | PdCl₂(CH₃CN)₂ (or Pd(OAc)₂)[6] |

| Copper Co-catalyst | CuI (1-5 mol%)[1] | None | CuI (1-2 mol%)[3] | None |

| Ligand | PPh₃ (in catalyst) | PPh₃ (in catalyst) | P(t-Bu)₃ (4 mol%)[3] | Cyclopropylphosphine[6] |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA)[6][7] | Triethylamine (4 eq)[5] | Diisopropylamine (HN(i-Pr)₂)[3] | Triethylamine[6] |

| Solvent | THF, DMF, or Dioxane[3] | Water[5] | Dioxane[3] | Water with PTS as surfactant[6] |

| Temperature | Room Temp to 80 °C[7] | 50 °C[5] | Room Temperature[3] | Room Temperature[6] |

| Atmosphere | Inert (Nitrogen or Argon) | Air[5] | Inert (Argon)[8] | Not specified, likely air-tolerant[6] |

Experimental Protocols

Below are detailed protocols for the Sonogashira coupling of this compound.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a conventional method for the Sonogashira coupling of aryl bromides.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF via syringe, followed by triethylamine (2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling in Water

This protocol offers a more environmentally friendly approach by using water as the solvent and avoiding a copper co-catalyst.[5]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Triethylamine (TEA)

-

Deionized Water

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), and triethylamine (4.0 eq) in water.

-

Add PdCl₂(PPh₃)₂ (0.0025 eq) to the mixture.

-

Heat the reaction mixture to 50 °C and stir vigorously. The reaction can be carried out under air.[5]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

Visualizations

Diagram 1: General Sonogashira Catalytic Cycle

Caption: The catalytic cycle of a copper-cocatalyzed Sonogashira coupling reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for performing a Sonogashira coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. DSpace [repository.kaust.edu.sa]